N-[(5-Cyanothiophen-2-yl)methyl]but-2-ynamide
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Overview
Description
N-[(5-Cyanothiophen-2-yl)methyl]but-2-ynamide is a compound that features a thiophene ring substituted with a cyano group and a but-2-ynamide moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Cyanothiophen-2-yl)methyl]but-2-ynamide can be achieved through various methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature or under heat can yield the desired cyanoacetamide derivatives .
Industrial Production Methods
Industrial production of such compounds typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of solvents, catalysts, and controlled temperatures to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions
N-[(5-Cyanothiophen-2-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group or other functional groups present.
Substitution: The active hydrogen atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of heterocyclic compounds .
Scientific Research Applications
N-[(5-Cyanothiophen-2-yl)methyl]but-2-ynamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(5-Cyanothiophen-2-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The cyano and thiophene moieties can participate in various biochemical interactions, influencing enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(Benzothiazol-2-yl)-2-cyanoacetamide: This compound features a benzothiazole ring and exhibits similar reactivity and applications.
Suprofen: A 2-substituted thiophene framework known for its anti-inflammatory properties.
Articaine: A thiophene-based dental anesthetic used in Europe.
Uniqueness
N-[(5-Cyanothiophen-2-yl)methyl]but-2-ynamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyano group and a but-2-ynamide moiety makes it a versatile intermediate for synthesizing a variety of heterocyclic compounds .
Properties
IUPAC Name |
N-[(5-cyanothiophen-2-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c1-2-3-10(13)12-7-9-5-4-8(6-11)14-9/h4-5H,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVQUPIMQFDXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=C(S1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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